molecular formula C18H25N3O4S B2696478 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide CAS No. 898656-88-7

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide

Cat. No.: B2696478
CAS No.: 898656-88-7
M. Wt: 379.48
InChI Key: PZIPLSSAGABBQE-UHFFFAOYSA-N
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Description

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, a benzenesulfonamide moiety, and a cyclopentyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the attachment of the cyclopentyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3SC_{18}H_{24}N_2O_3S. It features a piperazine ring substituted with an acetyl group and a cyclopentyl group attached to a benzenesulfonamide moiety.

PropertyValue
Molecular Weight356.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log PNot available

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Specifically, compounds with piperazine structures have been shown to possess activity against various bacterial strains. For instance, a study demonstrated that derivatives of piperazine displayed potent antitubercular activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.008 μM .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has highlighted the role of bromodomain-containing protein 4 (BRD4) as a target for anti-inflammatory drugs. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, particularly in murine models of airway inflammation .

Case Studies

  • Antitubercular Evaluation : A series of piperazine derivatives were synthesized and evaluated for their anti-mycobacterial activities. The results indicated that compounds with simple alkyl side chains exhibited favorable solubility and low cytotoxicity, suggesting their potential as antitubercular agents .
  • Inflammatory Response Modulation : In a study focusing on BRD4 inhibitors, compounds structurally related to our compound exhibited significant reductions in inflammatory gene expression in human airway epithelial cells. This suggests that modifications in the piperazine structure can enhance anti-inflammatory activity .

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialMIC as low as 0.008 μM against M. tuberculosis
Anti-inflammatorySignificant reduction in IL-6 expression in cell models
CytotoxicityLow cytotoxicity observed in various assays

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of the piperazine ring appears to enhance the interaction with biological targets, while modifications on the aromatic ring can influence solubility and potency.

Key Findings:

  • Piperazine Substitution : The acetyl substitution on the piperazine enhances solubility and bioavailability.
  • Cyclopentyl Group : This moiety may contribute to hydrophobic interactions, improving binding affinity to target proteins.

Properties

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)18(23)15-6-8-17(9-7-15)26(24,25)19-16-4-2-3-5-16/h6-9,16,19H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIPLSSAGABBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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